An In-Depth Technical Guide to (R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride
An In-Depth Technical Guide to (R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of (R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride (CAS Number: 332061-76-4), a chiral β-amino acid derivative of significant interest in neuropharmacology and diagnostic imaging. This document moves beyond a simple recitation of facts to offer field-proven insights into its synthesis, mechanism of action, and key applications, empowering researchers to effectively harness its potential.
Molecular Profile and Physicochemical Characteristics
(R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride is a derivative of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[1][2] Its structure is characterized by a β-amino acid backbone, a 4-iodophenyl substituent, and its formulation as a hydrochloride salt, which enhances its aqueous solubility.[3] The presence of the iodine atom and the specific (R)-enantiomeric configuration are critical determinants of its biological activity and chemical reactivity.[4]
| Property | Value | Source |
| CAS Number | 332061-76-4 | [3] |
| Molecular Formula | C₁₀H₁₃ClINO₂ | [3] |
| Molecular Weight | 341.57 g/mol | [3] |
| Appearance | White to off-white solid (typical) | General knowledge |
| Solubility | Soluble in water (as hydrochloride salt) | [4] |
| Storage | 2-8°C, sealed from moisture | [5] |
Synthesis and Chiral Purity: A Rationale-Driven Approach
The enantioselective synthesis of β-amino acids is a critical area of organic chemistry due to their prevalence in biologically active molecules.[6] The synthesis of (R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride is a multi-step process that demands precise control to achieve high chemical and optical purity. While various methods exist for the synthesis of chiral β-amino acids, a common and logical pathway for this specific molecule involves the following key transformations.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of (R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride.
Detailed Experimental Protocol (Illustrative)
The following protocol is a representative, logical synthesis based on established methods for similar compounds.[4][7] Note: This is an illustrative procedure and requires optimization and validation in a laboratory setting.
Step 1: Iodination of a Phenylalanine Precursor
-
Rationale: Introduction of the iodine atom at the para position of the phenyl ring is the initial key modification.
-
Procedure:
-
Dissolve a suitable N-protected phenylalanine derivative (e.g., N-Boc-L-phenylalanine) in a suitable solvent such as acetic acid.
-
Add an iodinating agent, for instance, a mixture of iodine and iodic acid, portion-wise at room temperature.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-70°C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture and quench with a solution of sodium thiosulfate to remove excess iodine.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Enantioselective Conversion to the β-Amino Acid
-
Rationale: This is the critical step to establish the desired stereochemistry at the C3 position. Several asymmetric synthesis methodologies can be employed. One common approach is the Arndt-Eistert homologation followed by a Wolff rearrangement and subsequent amination.
-
Procedure (Arndt-Eistert/Wolff approach):
-
Convert the N-protected 4-iodophenylalanine derivative to the corresponding acid chloride using a reagent like oxalyl chloride or thionyl chloride.
-
React the acid chloride with diazomethane to form the diazoketone.
-
Perform a Wolff rearrangement in the presence of a silver catalyst (e.g., silver benzoate) in a suitable solvent (e.g., methanol) to yield the β-amino ester homologue.
-
Hydrolyze the ester to the carboxylic acid.
-
Alternative enantioselective methods for β-amino acid synthesis can also be employed, such as asymmetric conjugate addition of an amine to an α,β-unsaturated ester.[6]
-
Step 3: Chiral Resolution (if necessary) and Deprotection
-
Rationale: If the enantioselectivity of the previous step is not sufficiently high, chiral resolution may be necessary.
-
Procedure:
-
Chiral high-performance liquid chromatography (HPLC) is a common method for separating enantiomers.
-
Alternatively, diastereomeric salt formation with a chiral resolving agent can be used.
-
Following resolution (or if the enantiopurity is already high), remove the N-protecting group (e.g., trifluoroacetic acid for a Boc group).
-
Step 4: Hydrochloride Salt Formation
-
Rationale: Conversion to the hydrochloride salt improves the compound's stability and solubility in aqueous media.[4]
-
Procedure:
-
Dissolve the free base of (R)-3-Amino-4-(4-iodophenyl)butanoic acid in a suitable organic solvent (e.g., diethyl ether or isopropanol).
-
Slowly add a solution of hydrochloric acid in the same or a compatible solvent.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with the organic solvent, and dry under vacuum.
-
Self-Validating System: Analytical Characterization
To ensure the identity and purity of the final product, a comprehensive analytical characterization is essential.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and confirmation | Signals corresponding to the aromatic protons, the benzylic protons, the protons on the butanoic acid backbone, and the amine proton. |
| ¹³C NMR | Confirmation of the carbon skeleton | Resonances for the aromatic carbons (including the carbon bearing the iodine), the carbonyl carbon, and the aliphatic carbons. |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of elemental composition | A molecular ion peak corresponding to the mass of the free base or the hydrochloride adduct. |
| Chiral HPLC | Determination of enantiomeric purity | A single major peak corresponding to the (R)-enantiomer, with minimal presence of the (S)-enantiomer. |
| Elemental Analysis | Confirmation of elemental composition | Percentages of C, H, N, Cl, and I should be within acceptable limits of the theoretical values. |
Mechanism of Action: A GABA Analogue with Potential Neuromodulatory Effects
As a structural analogue of GABA, (R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride is postulated to exert its biological effects through interaction with the GABAergic system.[4] GABA is the principal inhibitory neurotransmitter in the brain, and its receptors are crucial targets for therapies aimed at treating anxiety, epilepsy, and other neurological disorders.[1][2]
The precise mechanism of action for this specific compound is an active area of research. However, based on its structure, several potential mechanisms can be hypothesized:
-
Direct Receptor Binding: It may act as an agonist or antagonist at GABA-A and/or GABA-B receptors. The phenyl ring and the iodine substituent could influence its binding affinity and selectivity for different receptor subtypes.[2]
-
Modulation of GABA Metabolism: It could potentially inhibit enzymes involved in the degradation of GABA, such as GABA transaminase, thereby increasing synaptic GABA concentrations.
-
Interaction with GABA Transporters: It might interfere with the reuptake of GABA from the synaptic cleft by blocking GABA transporters (GATs).
Investigating the Mechanism: A Protocol for Receptor Binding Assays
To elucidate the specific molecular targets, radioligand binding assays are indispensable. The following is a generalized protocol that can be adapted to assess the binding of (R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride to GABA receptors.
Objective: To determine the binding affinity (Ki) of the test compound for GABA-A and GABA-B receptors.
Materials:
-
Rat brain tissue (e.g., cortex or cerebellum)
-
Radioligands: [³H]muscimol (for GABA-A) or [³H]baclofen (for GABA-B)
-
Test compound: (R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride
-
Non-specific binding control: Unlabeled GABA
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation counter and vials
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.
-
Add a fixed concentration of the appropriate radioligand to all wells.
-
For non-specific binding, add a high concentration of unlabeled GABA.
-
Add the prepared brain membranes to initiate the binding reaction.
-
Incubate at a controlled temperature (e.g., 4°C) for a predetermined time to reach equilibrium.
-
-
Termination and Counting:
-
Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Applications in Research and Drug Development
The unique structural features of (R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride make it a valuable tool in several areas of research and drug development.
Neuropharmacological Research
Its potential to modulate the GABAergic system makes it a useful probe for studying the role of GABA in various physiological and pathological processes.[4] It can be used in in vitro and in vivo models to investigate neurological and psychiatric disorders where GABAergic dysfunction is implicated, such as epilepsy, anxiety, and neurodegenerative diseases.[1]
Precursor for Positron Emission Tomography (PET) Ligands
The presence of an iodine atom on the phenyl ring makes this compound an excellent precursor for the synthesis of radiolabeled tracers for PET imaging.[8] By replacing the stable iodine with a positron-emitting isotope, such as Iodine-124, researchers can create a PET ligand to visualize and quantify the distribution of its molecular target in the brain in real-time. This is a powerful technique for studying receptor occupancy, target engagement of new drugs, and understanding disease progression.
Radiolabeling Workflow
Caption: General workflow for the radioiodination of a precursor to produce a PET tracer.
Illustrative Radioiodination Protocol
The following is a generalized protocol for the electrophilic radioiodination of a stannylated precursor, a common method for introducing radioiodine.[9]
Objective: To synthesize [¹²⁴I]-(R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride.
Materials:
-
Precursor: (R)-3-Amino-4-(4-tributylstannylphenyl)butanoic acid (or a suitable protected form)
-
[¹²⁴I]Sodium iodide
-
Oxidizing agent: Chloramine-T
-
Reaction buffer (e.g., phosphate buffer, pH 7.4)
-
Quenching solution: Sodium metabisulfite
-
HPLC system for purification
Procedure:
-
To a solution of the stannylated precursor in a suitable solvent, add the [¹²⁴I]sodium iodide.
-
Initiate the reaction by adding a solution of Chloramine-T.
-
Allow the reaction to proceed for a short period (typically 1-5 minutes) at room temperature or with gentle heating.
-
Quench the reaction by adding sodium metabisulfite.
-
Inject the crude reaction mixture onto a semi-preparative HPLC column to separate the radiolabeled product from the precursor and other impurities.
-
Collect the fraction containing the desired radiolabeled product.
-
Formulate the final product in a physiologically compatible solution for in vivo studies.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling (R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride.
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[10]
-
Precautionary Measures:
Future Directions and Conclusion
(R)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride is a molecule with considerable potential for advancing our understanding of the GABAergic system and for the development of novel diagnostic tools. Future research should focus on a more detailed characterization of its pharmacological profile, including its selectivity for different GABA receptor subtypes and its in vivo efficacy in animal models of neurological disorders. Furthermore, the development and validation of its radiolabeled counterpart as a PET ligand could provide a powerful tool for clinical neuroscience and drug development. This guide has provided a technically detailed and rationale-driven overview to empower researchers in their pursuit of these exciting avenues of investigation.
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